Bis(triphenylphosphine)palladium(II)chloride

Catalog No.
S704414
CAS No.
13965-03-2
M.F
C₃₆H₃₀Cl₂P₂Pd
M. Wt
701.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphine)palladium(II)chloride

CAS Number

13965-03-2

Product Name

Bis(triphenylphosphine)palladium(II)chloride

IUPAC Name

dichloropalladium;triphenylphosphane

Molecular Formula

C₃₆H₃₀Cl₂P₂Pd

Molecular Weight

701.9 g/mol

InChI

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

YNHIGQDRGKUECZ-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Synonyms

Bis(triphenylphosphine)dichloropalladium; Bis(triphenylphosphine)palladium Chloride; Bis(triphenylphosphine)palladium Dichloride; Bis(triphenylphosphine)palladium(II) Chloride; Bis(triphenylphosphine)palladium(II) Dichloride; Bis(triphenylphosphino)p

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Sonogashira Coupling Reaction

One of the most prominent applications of PdCl(PPh3)2 is in the Sonogashira coupling reaction. This reaction enables the formation of alkynes (compounds with a carbon-carbon triple bond) by coupling a terminal alkyne with an aryl or vinyl halide [Sigma-Aldrich: Bis(triphenylphosphine)palladium(II) dichloride]. PdCl(PPh3)2 acts as the catalyst in this reaction, facilitating the formation of the new carbon-carbon bond. The Sonogashira reaction is a versatile tool for synthesizing a wide range of organic molecules, including pharmaceuticals, natural products, and functional materials [Reference 1].

Reference 1

Other Coupling Reactions

PdCl(PPh3)2 can also be employed in various other coupling reactions, including:

  • Suzuki-Miyaura reaction: This reaction couples boronic acids with aryl or vinyl halides [Reference 2].
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds and organic halides [Reference 3].
  • Heck reaction: This reaction couples alkenes with aryl or vinyl halides [Reference 4].

These reactions showcase the versatility of PdCl(PPh3)2 as a catalyst in organic synthesis, allowing researchers to construct complex molecules with various functionalities.

Reference 2

Miyaura, N., Suzuki, A. (1979). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 79(1), 102-117.

Reference 3

Negishi, E., & King, F. G. (2006). Stereoselective synthesis of versatile alkenylmetal reagents and their applications in organic synthesis. Journal of Organometallic Chemistry, 691(1), 420-431.

Reference 4

Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Journal of the American Chemical Society, 104(1), 7231-7234.

Pd(PPh3)2Cl2 is a yellow solid that finds extensive use as a catalyst precursor for various palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon bonds between two organic fragments. The triphenylphosphine (PPh3) ligands play a crucial role in stabilizing the palladium(II) center while the chloride ligands can be readily displaced by other reagents during catalysis.


Molecular Structure Analysis

The structure of Pd(PPh3)2Cl2 is square planar, with the palladium(II) center bonded to two chloride ligands and two PPh3 ligands. The PPh3 ligands, with their bulky phenyl groups, create a sterically hindered environment around the palladium center, influencing its reactivity in catalysis. This steric bulk can be tuned by using different phosphine ligands, leading to a family of palladium catalysts with varying reactivities.


Chemical Reactions Analysis

Pd(PPh3)2Cl2 is a versatile precatalyst for numerous cross-coupling reactions. Here are some prominent examples:

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form alkynes with extended π-conjugated systems.
R-X + HC≡CR' + Pd(PPh3)2Cl2 + base → RC≡CR' + R'X + Pd(0) species (byproduct)where R = aryl or vinyl, R' = alkyl or aryl, X = Cl, Br, or I []
  • Suzuki-Miyaura Coupling: This reaction forms new C-C bonds between arylboronic acids and various organic electrophiles like aryl or vinyl halides.
R-B(OH)2 + R'-X + Pd(PPh3)2Cl2 + base → R-R' + BuOH + XPd(0) species (byproduct)where R, R' = aryl or vinyl, X = Cl, Br, or I []

These are just a few examples, and Pd(PPh3)2Cl2 can be employed in numerous other cross-coupling reactions like Heck reaction, Negishi coupling, and Stille coupling. It's important to note that during catalysis, Pd(PPh3)2Cl2 undergoes a catalytic cycle involving reduction by the reaction partners and subsequent oxidative addition, transmetalation, reductive elimination, and regeneration of the active catalyst.


Physical And Chemical Properties Analysis

  • Melting point: Decomposes around 300°C.
  • Solubility: Soluble in common organic solvents like chloroform, hexane, toluene, benzene, and acetone.
  • Stability: Air and moisture sensitive.

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 34 of 167 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 133 of 167 companies with hazard statement code(s):;
H302 (30.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (31.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (31.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (67.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13965-03-2
10199-34-5

Wikipedia

Bis(triphenylphosphine)palladium(II) dichloride

Dates

Modify: 2023-08-15

Explore Compound Types